Cas no 56843-76-6 (2-phenylthieno[2,3-d]pyrimidin-4-ol)
2-phenylthieno[2,3-d]pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-phenylthieno[2,3-d]pyrimidin-4-ol
- 2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Thieno[2,3-d]pyrimidin-4(1H)-one, 2-phenyl-
- Dihydro-3,4 oxo-4 phenyl-2 thieno<2,3-d>pyrimidin
- DTXSID10480834
- 56843-76-6
- FT-0702237
- AM20040733
- A15657
- AKOS005146459
- Z55164731
- DB-025926
-
- MDL: MFCD16657451
- Inchi: 1S/C12H8N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
- InChI Key: KUUDXSBOSKAIPJ-UHFFFAOYSA-N
- SMILES: S1C=CC2C(NC(C3C=CC=CC=3)=NC1=2)=O
Computed Properties
- Exact Mass: 228.03600
- Monoisotopic Mass: 228.03573406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- Density: 1.41
- Melting Point: 245-246 ºC
- Boiling Point: 497.7°C at 760 mmHg
- Flash Point: 254.8°C
- Refractive Index: 1.737
- PSA: 74.25000
- LogP: 3.06390
2-phenylthieno[2,3-d]pyrimidin-4-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenylthieno[2,3-d]pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004808-1g |
2-Phenylthieno[2,3-d]pyrimidin-4-ol |
56843-76-6 | 95% | 1g |
$420.16 | 2023-09-01 | |
| Chemenu | CM151541-1g |
2-Phenylthieno[2,3-d]pyrimidin-4-ol |
56843-76-6 | 95% | 1g |
$468 | 2021-08-05 | |
| Chemenu | CM151541-1g |
2-Phenylthieno[2,3-d]pyrimidin-4-ol |
56843-76-6 | 95% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG78798-1g |
2-Phenylthieno[2,3-d]pyrimidin-4-ol |
56843-76-6 | 97% | 1g |
$654.00 | 2024-04-19 |
2-phenylthieno[2,3-d]pyrimidin-4-ol Suppliers
2-phenylthieno[2,3-d]pyrimidin-4-ol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-phenylthieno[2,3-d]pyrimidin-4-ol
Recent Advances in the Study of 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) and Its Applications in Chemical Biology and Medicine
The compound 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a kinase inhibitor, with promising results in preclinical models of cancer and inflammatory diseases.
One of the key advancements in the study of 2-phenylthieno[2,3-d]pyrimidin-4-ol is its optimized synthesis route, which has been refined to improve yield and purity. Researchers have reported a novel multi-step synthesis protocol that minimizes side reactions and enhances scalability. This development is critical for further pharmacological evaluation and potential industrial production. Additionally, computational studies have provided insights into the compound's binding affinity for various kinase targets, suggesting a broad spectrum of activity.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting specific kinases involved in cell proliferation and inflammation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 2-phenylthieno[2,3-d]pyrimidin-4-ol exhibits potent inhibitory activity against EGFR and JAK2 kinases, with IC50 values in the nanomolar range. These findings position the compound as a promising candidate for targeted cancer therapies, particularly in cases resistant to first-line treatments.
Beyond oncology, recent research has explored the compound's potential in treating autoimmune disorders. A preclinical study conducted by a team at the University of Cambridge demonstrated that 2-phenylthieno[2,3-d]pyrimidin-4-ol significantly reduces inflammatory markers in murine models of rheumatoid arthritis. The compound's ability to modulate immune responses without causing significant toxicity underscores its therapeutic potential in chronic inflammatory conditions.
Despite these promising results, challenges remain in the development of 2-phenylthieno[2,3-d]pyrimidin-4-ol as a clinical drug. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently investigating prodrug strategies and formulation technologies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials.
In conclusion, 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) represents a versatile scaffold with significant potential in chemical biology and medicine. Its dual activity as a kinase inhibitor and immunomodulator opens new avenues for therapeutic intervention in cancer and autoimmune diseases. Continued research into its mechanism of action and drug-like properties will be essential for realizing its full clinical potential.
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